3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thiourea derivative with a carbonyl compound under acidic conditions.
Construction of the pyrido[1,2-a]pyrimidin-4-one core: This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.
Introduction of the methoxypropyl group: This step may involve alkylation reactions using methoxypropyl halides in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Often performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol (EtOH) under inert atmosphere.
Substitution: Conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyrido[1,2-a]pyrimidin-4-ones: Molecules with the same core structure but different substituents.
Uniqueness
This compound is unique due to the specific combination of functional groups and the overall molecular architecture. This uniqueness can confer distinct biological activities or physical properties, making it a valuable target for further research and development.
Properties
Molecular Formula |
C23H21N3O4S2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O4S2/c1-15-8-3-4-9-17(15)30-20-16(21(27)25-11-6-5-10-19(25)24-20)14-18-22(28)26(23(31)32-18)12-7-13-29-2/h3-6,8-11,14H,7,12-13H2,1-2H3/b18-14- |
InChI Key |
DVXUQBLJBRVPQS-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOC |
Origin of Product |
United States |
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